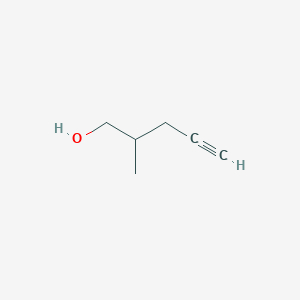
1-Bromo-2-(1,1-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2 . It has an average mass of 221.042 Da and a monoisotopic mass of 219.969910 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromo group and a difluoroethyl group attached to it . The SMILES string representation of this compound isCC(F)(F)c1ccccc1Br . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a density of 1.5±0.1 g/cm3, a boiling point of 205.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . Its refractive index is 1.490 .Applications De Recherche Scientifique
Organometallic Synthesis
1-Bromo-2-(1,1-difluoroethyl)benzene has been utilized in organometallic synthesis. For instance, it serves as a precursor for the synthesis of compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, which are characterized by electrochemically reversible oxidations. These compounds demonstrate single-step electron processes per molecule, indicating no electronic communication between iron(II) centers in some derivatives (Fink et al., 1997).
Aryne Route Synthesis
The compound plays a role in the aryne route to synthesize various derivatives. Treatment with lithium diisopropylamide (LDA) generates phenyllithium intermediates that can be trapped and isomerized, leading to the creation of novel compounds such as 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).
Luminescence Research
Research into luminescence properties has involved this compound. A study on 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized using a similar bromo-benzene derivative, revealed its potential for high fluorescence intensity in solid state, indicating its applicability in advanced luminescent materials (Zuo-qi, 2015).
Synthesis of Biaryls
It is also used in the synthesis of ortho-CF2Br-Substituted Biaryls via Diels-Alder Reactions. These reactions are instrumental in constructing biaryls with specific functional groups, showcasing the versatility of this compound in complex organic synthesis (Muzalevskiy et al., 2009).
Molecular Structure Studies
The compound's derivatives have been used in studies focusing on their molecular structure. For instance, investigations into the crystal structures of related compounds have provided insights into supramolecular features like hydrogen bonding and π–π interactions, which are fundamental in understanding molecular interactions and assembly (Stein et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-(1,1-difluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWDIHNMMLGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444581-46-8 |
Source


|
| Record name | 1-bromo-2-(1,1-difluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)





![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)